
1,2-Dichloro-4-(2-iodoethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-4-(2-iodoethyl)benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It features a benzene ring substituted with two chlorine atoms and one 2-iodoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dichloro-4-(2-iodoethyl)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution and halogenation reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and iodination processes. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dichloro-4-(2-iodoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a common method.
Major Products
Aplicaciones Científicas De Investigación
1,2-Dichloro-4-(2-iodoethyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the preparation of organic-inorganic hybrid materials, which have applications in electronics and photonics.
Medicinal Chemistry: It is explored for its potential use in the development of antiviral agents and other pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,2-dichloro-4-(2-iodoethyl)benzene involves its ability to undergo electrophilic and nucleophilic substitution reactions. The presence of halogen atoms makes the compound reactive towards nucleophiles and electrophiles, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dichlorobenzene: A simpler compound with only two chlorine substituents.
4-(2-Iodoethyl)benzene: Contains only the 2-iodoethyl group without the chlorine substituents.
1,4-Dichlorobenzene: Another isomer with chlorine atoms in different positions on the benzene ring.
Uniqueness
1,2-Dichloro-4-(2-iodoethyl)benzene is unique due to the combination of chlorine and iodine substituents, which impart distinct reactivity and properties. This combination allows for a wider range of chemical reactions and applications compared to its simpler analogs .
Propiedades
Número CAS |
114686-64-5 |
|---|---|
Fórmula molecular |
C8H7Cl2I |
Peso molecular |
300.95 g/mol |
Nombre IUPAC |
1,2-dichloro-4-(2-iodoethyl)benzene |
InChI |
InChI=1S/C8H7Cl2I/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3-4H2 |
Clave InChI |
VTVJJSDGNBDLJW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCI)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide](/img/structure/B14310828.png)
![6-Dodecyl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B14310831.png)
![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)
![Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14310837.png)
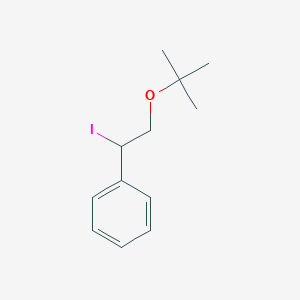
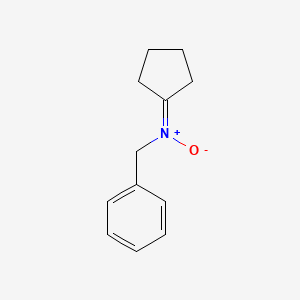
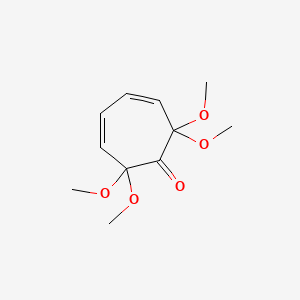
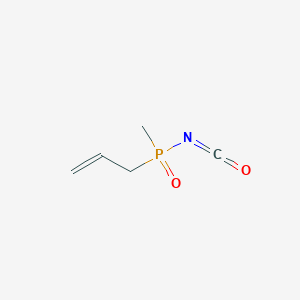
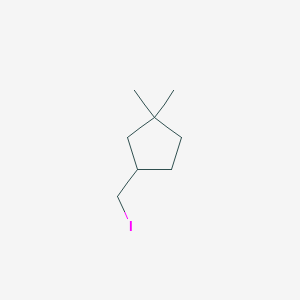
![6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol](/img/structure/B14310858.png)
![(E)-1-(2-Nitrophenyl)-N-[2-(prop-1-en-2-yl)phenyl]methanimine](/img/structure/B14310866.png)
stannane](/img/structure/B14310872.png)
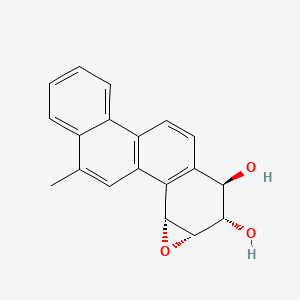
![3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole](/img/structure/B14310892.png)
